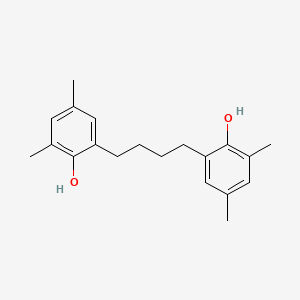
2,4-Xylenol, 6,6'-butylidenebis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Xylenol, 6,6’-butylidenebis-: is a chemical compound with the molecular formula C20H26O2 . It is known for its unique structure, which includes two xylenol groups connected by a butylidene bridge. This compound is used in various industrial and scientific applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Xylenol, 6,6’-butylidenebis- typically involves the reaction of 2,4-xylenol with butyraldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the butylidene bridge between the two xylenol units .
Industrial Production Methods: In industrial settings, the production of 2,4-Xylenol, 6,6’-butylidenebis- is carried out in large-scale reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly, catalysts and solvents are used to facilitate the reaction and improve efficiency .
化学反应分析
Types of Reactions: 2,4-Xylenol, 6,6’-butylidenebis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated and nitrated derivatives.
科学研究应用
Chemistry: 2,4-Xylenol, 6,6’-butylidenebis- is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the production of polymers and resins .
Biology: In biological research, the compound is used to study enzyme interactions and metabolic pathways. Its unique structure allows it to act as a model compound in various biochemical studies .
Medicine: Its ability to undergo various chemical reactions makes it a valuable tool in drug discovery .
Industry: In industrial applications, 2,4-Xylenol, 6,6’-butylidenebis- is used in the production of specialty chemicals, coatings, and adhesives. Its chemical stability and reactivity make it suitable for various industrial processes .
作用机制
The mechanism of action of 2,4-Xylenol, 6,6’-butylidenebis- involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic rings and hydroxyl groups allow it to form hydrogen bonds and π-π interactions with target molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biochemical effects .
相似化合物的比较
2,4-Xylenol: A simpler compound with similar aromatic properties but lacking the butylidene bridge.
Bisphenol A: Another compound with two aromatic rings connected by a bridge, but with different substituents and properties.
4,4’-Methylenebis(2,6-xylenol): A compound with a methylene bridge instead of a butylidene bridge.
Uniqueness: 2,4-Xylenol, 6,6’-butylidenebis- is unique due to its butylidene bridge, which imparts distinct chemical and physical properties. This structural feature allows it to participate in specific reactions and interactions that are not possible with similar compounds .
属性
CAS 编号 |
3772-23-4 |
|---|---|
分子式 |
C20H26O2 |
分子量 |
298.4 g/mol |
IUPAC 名称 |
2-[4-(2-hydroxy-3,5-dimethylphenyl)butyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C20H26O2/c1-13-9-15(3)19(21)17(11-13)7-5-6-8-18-12-14(2)10-16(4)20(18)22/h9-12,21-22H,5-8H2,1-4H3 |
InChI 键 |
WIDWYXNFFSBCFM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)CCCCC2=CC(=CC(=C2O)C)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



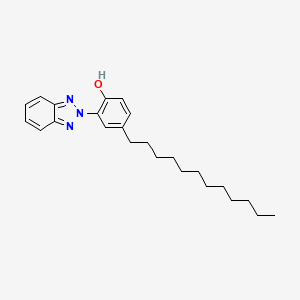
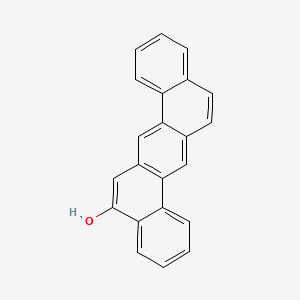
![2-[2-[2-[2-[Bis[2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]ethyl]amino]ethoxy]propoxy]propoxy]propan-1-ol](/img/structure/B13738614.png)


![1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid, 7-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-6-nitro-4-oxo-](/img/structure/B13738627.png)


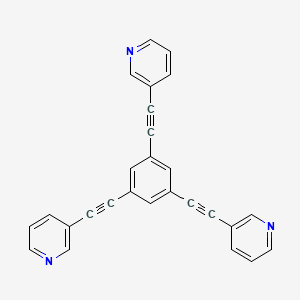
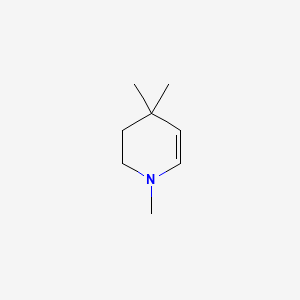
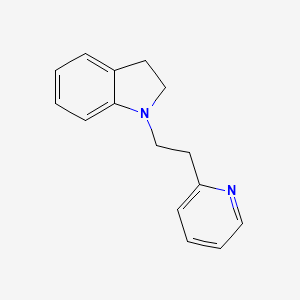

![2-[4-(2,5-dicarboxyphenyl)phenyl]terephthalic acid](/img/structure/B13738688.png)
